![molecular formula C19H15NO7 B3009564 Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 637747-89-8](/img/structure/B3009564.png)
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with simpler molecules and building up to more complex structures. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This suggests that the synthesis of our target compound might also involve a multi-step process, potentially including cycloaddition and elimination steps.
Molecular Structure Analysis
Structural studies are crucial for understanding the properties of a compound. For instance, the crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate reveal that small changes in structure can significantly affect the stability of a compound . This insight is important when considering the molecular structure of "Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate," as the position of substituents and the overall 3D conformation will influence its reactivity and interactions.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "this compound," but they do provide examples of how similar compounds react. For instance, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate leads to tricyclic products . This indicates that the compound may also participate in complex reactions, potentially leading to the formation of cyclic structures or the introduction of additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups present. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate involves a condensation reaction, and the reaction conditions such as catalysts and reagents can significantly affect the yield . This suggests that the physical and chemical properties of "this compound" would be influenced by its functional groups, such as the carbamoylmethoxy and benzoate moieties, and could be tailored through careful selection of synthesis conditions.
科学的研究の応用
Crystal Engineering
One study explored the crystal engineering aspects of related compounds, focusing on how high pressure can induce phase transitions in structures with high molecular complexity. For instance, Methyl 2-(carbazol-9-yl)benzoate, a compound with similar structural characteristics, undergoes a transformation under high pressure, highlighting the potential of pressure as a tool in crystal engineering for inducing desired structural changes in complex molecular systems (Johnstone et al., 2010).
Photopolymerization
Another research application involves the development of novel compounds for photoinitiated polymerization processes. For example, a study on an alkoxyamine compound bearing a chromophore group linked directly to the aminoxyl function, which decomposes under UV irradiation to generate radicals, suggests the potential of such compounds in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
Photophysical Properties
The investigation of photophysical properties of structurally related compounds, such as Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, has revealed unique luminescence characteristics influenced by the introduction of electron-donating or withdrawing groups. This research illuminates the intricate relationship between molecular structure and luminescence, offering insights into designing materials with tailored optical properties (Kim et al., 2021).
特性
IUPAC Name |
methyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-24-19(23)11-2-4-12(5-3-11)27-16-9-26-15-8-13(25-10-17(20)21)6-7-14(15)18(16)22/h2-9H,10H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAQHIIJGHBMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)
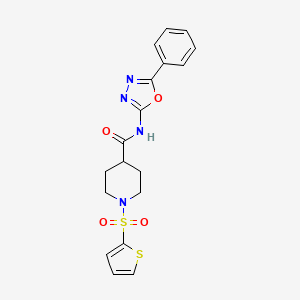
![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)
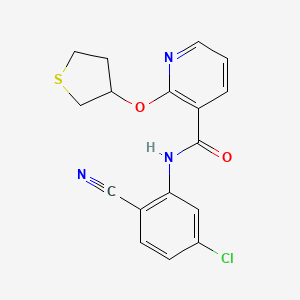
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)
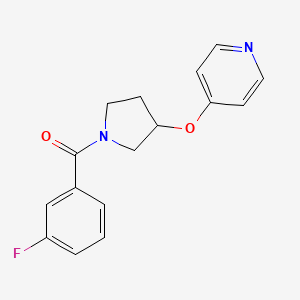
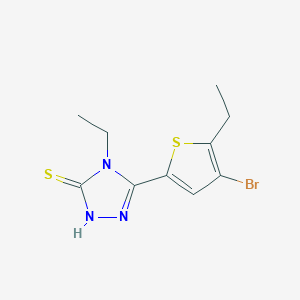
![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3009496.png)

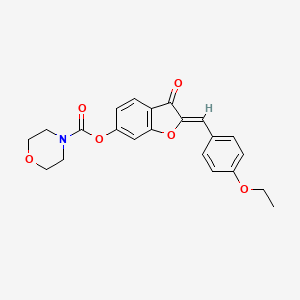
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)